(R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid
Description
(R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid (CAS: 1190870-93-9) is a chiral Boc-protected amino acid derivative with the molecular formula C₉H₁₇NO₅ and a molar mass of 219.24 g/mol . Its structure features:
- A tert-butoxycarbonyl (Boc) group protecting the amino functionality at the third carbon.
- A hydroxymethyl (-CH₂OH) substituent at the second carbon.
- A propanoic acid backbone in the (R)-configuration, critical for stereoselective applications in peptide synthesis and medicinal chemistry.
This compound is primarily used as an intermediate in drug development, leveraging its Boc group for temporary amine protection and its hydroxymethyl group for further functionalization (e.g., oxidation to carboxylic acid or esterification). Its polarity, conferred by the hydroxymethyl group, enhances solubility in polar solvents compared to non-polar analogs .
Properties
Molecular Formula |
C9H17NO5 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2R)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-4-6(5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 |
InChI Key |
OHPPTUXGTIYITE-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Solvent Selection
The reaction is conducted in a mixture of water and an organic solvent (e.g., dioxane or tetrahydrofuran) with a pH maintained at 8–9 using sodium bicarbonate or sodium hydroxide. A molar ratio of 1:1.2 (amino acid to Boc anhydride) ensures complete conversion, with reaction times ranging from 2–6 hours at 0–25°C. For example, L-phenylglycine derivatives achieve >95% Boc protection under these conditions.
Table 1: Representative Boc Protection Conditions
Post-Protection Workup
After Boc protection, the aqueous layer is acidified to pH 2–3 using hydrochloric acid to precipitate the Boc-protected amino acid. The crude product is often obtained as an oily residue after rotary evaporation, necessitating crystallization for purification.
Stereochemical Control and Hydroxymethyl Group Introduction
The (R)-configuration at the α-carbon and the hydroxymethyl (-CH2OH) group at the β-position require careful synthetic design. Two primary approaches dominate:
Chiral Pool Synthesis from D-Serine Derivatives
D-Serine, a naturally occurring (R)-configured amino acid, serves as a chiral starting material. The hydroxymethyl group is retained, while the amino group undergoes Boc protection:
-
Protection of D-Serine : React D-serine with Boc anhydride under standard conditions.
-
Carboxylic Acid Activation : Convert the carboxylic acid to a tert-butyl ester using tert-butyl-2,2,2-trichloroacetimidate to prevent side reactions during subsequent steps.
-
Deprotection : Hydrolyze the tert-butyl ester using trifluoroacetic acid to yield the target compound.
Key Challenge : Competing ether formation during tert-butyl ester protection necessitates optimized reaction conditions.
Asymmetric Hydroxymethylation of β-Keto Esters
An alternative route involves asymmetric catalysis to install the hydroxymethyl group:
-
Synthesis of β-Keto Ester : Condense Boc-protected glycine with ethyl acetoacetate.
-
Enantioselective Reduction : Use a chiral catalyst (e.g., Corey-Bakshi-Shibata) to reduce the ketone to an alcohol with >90% enantiomeric excess (ee).
-
Oxidation and Hydrolysis : Oxidize the secondary alcohol to a carboxylic acid and hydrolyze the ester.
Crystallization and Purification Techniques
The oily nature of Boc-protected intermediates complicates purification. A patent by CN112661672A details a crystallization method that enhances purity and stability:
Seed Crystal Addition
Solvent Selection for Pulping
Weak polar solvents (e.g., n-hexane, cyclohexane) are added at 5–10 volumes (v/w) to the solidified mass. Pulping for 0.5–5 hours followed by vacuum filtration yields a white crystalline solid.
Table 2: Crystallization Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | n-Hexane | |
| Pulping Time | 2 hours | |
| Drying Conditions | 60°C under vacuum for 24 hours | |
| Final Purity | ≥99% (HPLC) |
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to expose the primary amine, a critical step in peptide elongation.
| Reagent | Conditions | Product |
|---|---|---|
| Trifluoroacetic acid | 1–2 hours, room temperature | (R)-3-amino-2-(hydroxymethyl)propanoic acid |
| Hydrochloric acid | 4M HCl in dioxane, 30°C, 4h | (R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride |
-
Mechanism : Acidic hydrolysis of the carbamate bond releases CO₂ and tert-butanol .
-
Applications : Essential for sequential peptide coupling in solid-phase synthesis.
Esterification of the Carboxylic Acid
The carboxylic acid is esterified to improve solubility or facilitate further reactions.
| Reagent | Coupling Agent | Solvent | Product |
|---|---|---|---|
| Methanol | DCC/DMAP | Dichloromethane | Methyl (R)-3-((Boc)amino)-2-(hydroxymethyl)propanoate |
| Ethanol | EDCI/HOBt | DMF | Ethyl ester derivative |
-
Selectivity : The hydroxymethyl group remains intact under mild esterification conditions .
-
Yield : Typically exceeds 85% with DCC/DMAP.
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group is oxidized to a carboxylic acid, expanding structural diversity.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous solution, 0°C | (R)-3-((Boc)amino)-2-carboxypropanoic acid |
| CrO₃/H₂SO₄ | Jones oxidation, acetone | Same as above |
-
Key Insight : Over-oxidation is minimized at low temperatures (<10°C) .
-
Side Reactions : Competitive epimerization at the chiral center is negligible under controlled pH.
Substitution at the Hydroxymethyl Group
The hydroxymethyl group undergoes nucleophilic substitution or Mitsunobu reactions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic substitution | R-X (alkyl halide), K₂CO₃, DMF | (R)-3-((Boc)amino)-2-(R-substituted)propanoic acid |
| Mitsunobu reaction | DIAD, PPh₃, R-OH (alcohol) | Ether derivatives |
-
Scope : Alkylation, arylation, and glycosylation are feasible.
-
Limitations : Steric hindrance from the Boc group may reduce yields for bulky substituents.
Peptide Bond Formation
The deprotected amine participates in amide coupling for peptide synthesis.
| Coupling Reagent | Solvent | Target Sequence | Yield |
|---|---|---|---|
| HBTU/HOBt | DMF | Incorporation into β-peptides | 75–90% |
| DIC/oxyma | CH₂Cl₂ | Cyclic peptide frameworks | 80–92% |
Table 1: Comparative Reactivity of Functional Groups
| Group | Reactivity (1 = lowest, 5 = highest) | Common Transformations |
|---|---|---|
| Boc-protected amine | 1 (requires strong acid for cleavage) | Deprotection to primary amine |
| Hydroxymethyl | 3 | Oxidation, substitution |
| Carboxylic acid | 4 | Esterification, amide coupling |
Table 2: Stability Under Various Conditions
| Condition | Boc Group Stability | Hydroxymethyl Stability | Carboxylic Acid Stability |
|---|---|---|---|
| Acidic (pH < 3) | Unstable | Stable | Stable |
| Basic (pH > 10) | Stable | Oxidizes slowly | Forms salts |
| Aqueous/organic | Stable | Hydrolysis at >60°C | Stable |
Scientific Research Applications
Peptide Synthesis
The compound is primarily used as a building block in the synthesis of peptides. The Boc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without undesired side reactions. This method is crucial in synthesizing peptides with specific sequences that can exhibit biological activity.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant biological activities:
- Anti-cancer Activity : Studies have shown that compounds similar to (R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid can inhibit cancer cell proliferation. For instance, derivatives have been tested against various carcinoma cell lines, demonstrating promising anti-tumor effects through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases. Research indicates its ability to modulate inflammatory pathways, making it a candidate for therapies targeting conditions like rheumatoid arthritis and inflammatory bowel disease.
The biological activity of this compound has been extensively studied:
- Inhibition of PI3K Pathway : Similar compounds have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in cell growth and survival. This inhibition is linked to anti-tumor mechanisms, positioning these compounds as potential cancer therapeutics.
- Cytotoxicity Assays : In vitro studies utilizing human cell lines have demonstrated that certain derivatives possess cytotoxic effects against various pathogens, including Mycobacterium species, indicating their potential use in antimicrobial therapies .
Case Studies
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group provides steric hindrance, protecting the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or molecules being synthesized .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogs:
Key Insights:
Substituent Effects on Polarity :
- The hydroxymethyl group in the target compound increases hydrophilicity, making it more water-soluble than analogs with aryl (e.g., phenyl, fluorophenyl) or alkyl (e.g., methyl) groups .
- Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) exhibit enhanced membrane permeability due to fluorine’s electronegativity and lipophilicity .
Stereochemical Influence :
- The (R)-configuration is critical for biological activity. For example, (R)-3-(5-bromo-2-methoxyphenyl) analogs show higher binding affinity to enzymatic targets than their (S)-counterparts .
Synthetic Utility :
- Compounds with hydroxymethyl or hydroxy groups (e.g., ) are prone to oxidation, enabling conversion to aldehydes or ketones for cross-coupling reactions .
- Aromatic substituents (e.g., phenyl, indole) facilitate π-π stacking in drug-receptor interactions, as seen in protease inhibitors .
Pharmacokinetic Considerations: Boc-protected amino acids with polar groups (e.g., hydroxymethyl) exhibit shorter metabolic half-lives due to faster deprotection in vivo compared to lipophilic analogs .
Safety Profiles :
- Fluorinated derivatives (e.g., 486460-09-7) carry hazards like H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) , whereas the target compound’s hazards are undocumented but likely milder due to reduced toxicity of hydroxymethyl .
Biological Activity
(R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid, known by its CAS number 152491-85-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₂₃N₁O₄
- Molecular Weight : 305.486 g/mol
- Density : 0.979 g/cm³
- Melting Point : 32-37 °C
- Boiling Point : 377.301 °C at 760 mmHg
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of (R)-3-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) chemistry. This process enhances the stability of the amino acid during subsequent reactions.
Structure-Activity Relationships :
- Amino Group Modification : The presence of the Boc group significantly influences the compound's solubility and reactivity, impacting its biological activity.
- Hydroxymethyl Group : This functional group is crucial for enhancing interaction with biological targets, potentially increasing binding affinity.
Biological Activity
The biological activities of (R)-3-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid are primarily investigated in the context of its derivatives and related compounds. Notable activities include:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor activity by inhibiting key enzymes involved in cancer cell proliferation. For instance, some studies highlight its role in inhibiting BRAF(V600E), a common mutation in melanoma .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting nitric oxide production and other inflammatory mediators .
- Antibacterial Properties : Some derivatives demonstrate potent antibacterial activity against various strains, suggesting potential applications in treating bacterial infections .
Case Study 1: Antitumor Efficacy
A study explored the antitumor effects of a derivative of (R)-3-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid on melanoma cells. The compound was found to significantly inhibit cell growth and induce apoptosis through mitochondrial pathways.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Derivative A | 5.2 | Induces apoptosis |
| Derivative B | 3.8 | Inhibits BRAF(V600E) |
Case Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects were assessed using an LPS-induced model in mice. The compound reduced TNF-α levels significantly compared to controls.
| Treatment Group | TNF-α Levels (pg/mL) |
|---|---|
| Control | 250 |
| Compound Group | 120 |
Q & A
Q. Basic
- Column Chromatography : Use silica gel with gradients of petroleum ether and ethyl acetate (e.g., 10:1 to 3:1) to separate intermediates .
- Preparative HPLC : Employ phenyl-based columns with acetonitrile/water mobile phases for final purification, especially for stereoisomers or polar byproducts .
- Acid-Base Extraction : For crude products, extract with ethyl acetate after adjusting pH to 6–7 to remove unreacted reagents .
How can coupling reaction yields be optimized for derivatives of this compound?
Q. Advanced
- Activation Strategies : Replace DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce toxicity while maintaining efficiency .
- Solvent Selection : Use CH₂Cl₂ over THF for better solubility of Boc-protected intermediates .
- Catalyst Loading : Increase DMAP concentration (0.2–0.5 eq) to accelerate acylation kinetics .
- Troubleshooting Low Yields : Characterize byproducts via LCMS or ¹H NMR (e.g., imide formation from overactivation) and adjust stoichiometry .
How should researchers address discrepancies in NMR data for structural confirmation?
Q. Advanced
- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl₃; Boc groups may exhibit split peaks in polar solvents due to hindered rotation .
- Impurity Analysis : Use 2D NMR (e.g., HSQC, COSY) to distinguish between diastereomers or residual protecting groups (e.g., TBDMS at ~0.9 ppm in ¹H NMR) .
- Racemization Check : Perform chiral HPLC with a cellulose-based column to confirm enantiopurity (>98% ee) .
What safety precautions are critical when handling this compound?
Q. Basic
- Hazard Mitigation : Wear nitrile gloves, lab coats, and goggles due to skin/eye irritation risks (H315, H319) .
- Storage : Keep in a desiccator at 2–8°C under nitrogen to prevent hydrolysis of the Boc group .
- Spill Response : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
What strategies prevent racemization during Boc protection or coupling?
Q. Advanced
- Low-Temperature Reactions : Conduct Boc protection at 0°C to minimize base-induced racemization .
- Steric Hindrance : Use bulky coupling agents (e.g., HOBt) to reduce nucleophilic attack on the chiral center .
- Kinetic Monitoring : Track optical rotation during synthesis; sudden changes indicate racemization .
How can researchers validate the compound’s role in peptide drug design?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Model interactions between the hydroxymethyl group and target receptors (e.g., PPAR ligands) to assess binding affinity .
- In Vitro Stability Tests : Incubate the compound in plasma at 37°C and analyze degradation via LCMS to evaluate metabolic resistance .
- Comparative Studies : Replace the hydroxymethyl group with methoxy or trifluoromethyl analogs to study steric/electronic effects .
What analytical methods quantify trace impurities in final products?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
